ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate
Description
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 1.21 (CH₃), δ 4.16 (OCH₂) | |
| ¹³C NMR | δ 167.6 (ester C=O) | |
| FTIR | 1700 cm⁻¹ (C=O) | |
| MS | m/z 232.08 (M⁺) |
Crystallographic Studies
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
Intermolecular Interactions
- C–H···O Hydrogen Bonds : Connect molecules into chains along the b-axis.
- π-Stacking : Slipped π-π interactions between quinoxaline rings (centroid-centroid distance = 3.756 Å).
- C–H···π Interactions : Stabilize the three-dimensional network.
Hirshfeld Surface Analysis
- H···H Contacts : 37.6% of total surface interactions.
- H···O/O···H Contacts : 22.7%.
- H···Cl/Cl···H Contacts : 13.1% (in halogenated derivatives).
Table 3: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Volume | 1323.7 ų | |
| π-Stacking Distance | 3.756 Å | |
| H···O Contribution | 22.7% |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6H,2,7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVMKLUEJUSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931111 | |
| Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14152-56-8 | |
| Record name | 2-Quinoxalineacetic acid, 3,4-dihydro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC99081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC33637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-HYDROXY-2-QUINOXALINEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkylation via Ethyl Chloroacetate
A widely cited method involves the alkylation of a mercaptoquinoxaline intermediate with ethyl chloroacetate. This route, adapted from analogous quinazoline syntheses, proceeds via nucleophilic substitution. For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one reacts with ethyl chloroacetate in the presence of a base to form the corresponding ethyl acetate derivative. While this example pertains to quinazoline, the methodology is transferable to quinoxaline systems.
Reaction Conditions :
- Solvent : Dichloromethane or acetone
- Base : Potassium bicarbonate or triethylamine
- Temperature : Room temperature
- Yield : ~82–85%
This method’s advantage lies in its simplicity and moderate yields, though the availability of the mercaptoquinoxaline precursor may limit scalability.
Condensation with Dicyclohexylcarbodiimide (DCC)
A patent by CN115160238B outlines a two-step synthesis for structurally similar quinoxaline phenoxyacetic acid esters, which can be adapted for this compound:
- Step 1 : Formation of an intermediate acid by reacting 2-hydroxyacetic acid with an acyl chloride derivative in the presence of an acid-binding agent (e.g., potassium bicarbonate).
- Step 2 : Condensation of the intermediate acid with 3,4-dihydro-1H-2-quinoxalinone using DCC as a dehydrating agent.
Optimized Parameters :
- Molar Ratios : 1:1:3 (quinoxalinone : acid : DCC)
- Solvent : Acetone or acetonitrile
- Reaction Time : Monitored via thin-layer chromatography (TLC) until completion
- Yield : 82.5%
This method emphasizes the importance of stoichiometric control and dehydrating agents in achieving high purity.
Comparative Analysis of Synthetic Methods
To evaluate the efficacy of different preparation routes, the following table summarizes key parameters:
The DCC-mediated condensation offers superior control over side reactions, making it preferable for large-scale synthesis. However, the direct alkylation route avoids the need for dehydrating agents, reducing costs.
Mechanistic Insights and Reaction Optimization
Role of Dehydrating Agents
In the DCC-based method, the carbodiimide facilitates the formation of an active ester intermediate, which subsequently reacts with the quinoxalinone’s amine group. This mechanism minimizes hydrolysis side reactions, a common issue in ester syntheses.
Solvent Effects
Polar aprotic solvents like acetone and acetonitrile enhance reaction rates by stabilizing ionic intermediates. In contrast, dichloromethane’s low polarity favors nucleophilic substitution in alkylation reactions.
Purification Challenges
Both methods require extensive purification via extraction and rotary evaporation. Column chromatography may further purify the product, though patents emphasize the sufficiency of solvent washing for industrial-scale production.
Recent Advances and Modifications
Recent patents highlight innovations such as:
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields.
- Greener solvents : Substituting dichloromethane with cyclopentyl methyl ether (CPME) to improve environmental safety.
These modifications address scalability and sustainability without compromising efficiency.
Industrial-Scale Considerations
For commercial production, the DCC condensation method is favored due to:
- Reproducibility : Consistent yields across batches.
- Cost-effectiveness : Bulk availability of DCC and quinoxaline precursors.
- Regulatory compliance : Avoids hazardous reagents used in alternative routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar biological activities.
Dihydroquinoxaline derivatives: Reduced forms of quinoxaline with distinct chemical properties.
Substituted quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is a quinoxaline derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- IUPAC Name : this compound
The compound features a quinoxaline ring system, which is known for its pharmacological significance. The presence of the ethyl ester group enhances its solubility and reactivity, making it suitable for various biological assays.
Biochemical Interactions
this compound interacts with several biomolecules, influencing key biochemical pathways. Notable mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism .
- Cell Signaling Modulation : It affects cellular signaling pathways that regulate cell growth and apoptosis, thereby exhibiting potential anticancer properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives. This compound has shown:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines .
- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in treated cells.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Case Studies
- Study on Anticancer Effects : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains showed that this compound not only inhibited growth but also displayed bactericidal effects at higher concentrations, indicating its potential for development into an antibacterial agent .
Q & A
Basic: What synthetic routes are available for ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate, and how can purity be optimized?
Answer:
The compound is synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol, followed by recrystallization . To optimize purity:
- Adjust catalyst loading (e.g., 5–10% Pd/C) and reaction time (e.g., 10–12 hours under H₂).
- Monitor reaction progress via TLC or HPLC to confirm completion.
- Recrystallize the crude product from ethanol to yield yellow crystals with >95% purity.
Advanced: How do hydrogen bonding interactions influence the crystal packing and stability of this compound?
Answer:
X-ray crystallography reveals N–H···O and C–H···O hydrogen bonds forming a 3D network. Key structural features include:
- N1–C7–C8 angle : 115.7°, stabilizing the quinoxaline core.
- O1–C7–C8A angle : 119.4°, facilitating planar alignment of the ester group .
These interactions enhance thermal stability (melting point >200°C) and reduce solubility in polar solvents, critical for crystallization and formulation studies.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- X-ray crystallography : Determines bond lengths (e.g., N1–C7 = 1.36 Å) and confirms tautomeric forms .
- NMR : Key signals include amide protons (δ ~10–12 ppm) and ester carbonyl carbons (δ ~165–170 ppm).
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bends (~3200 cm⁻¹) .
Advanced: How does tautomerism affect the reactivity of this compound?
Answer:
The compound exhibits keto-enol tautomerism, with X-ray data favoring the 3-oxo-4H-quinoxaline form due to:
- C8–N2–C1 angle : 109.1°, stabilizing the keto tautomer.
- N2–H2A···O1 hydrogen bond : Distance 2.02 Å, reinforcing the keto configuration .
This tautomeric preference impacts reactivity, such as selective nucleophilic attacks at the C3 carbonyl group.
Basic: What are the potential pharmacological applications of this compound?
Answer:
Quinoxaline derivatives are known for:
- Anticancer activity : Inhibition of kinase enzymes via π-π stacking with ATP-binding pockets.
- Antimicrobial effects : Disruption of bacterial cell membranes through hydrophobic interactions.
Derivatization at the acetate group (e.g., introducing halogens or amino substituents) can enhance bioactivity .
Advanced: How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives?
Answer:
- Orthogonal assays : Compare microbial inhibition (MIC values) vs. cytotoxicity (IC₅₀ in cancer cell lines).
- Structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with activity trends.
- Molecular docking : Validate interactions with targets like EGFR kinase (PDB ID: 1M17) to explain discrepancies .
Basic: What experimental design considerations are critical for studying this compound’s stability?
Answer:
- Degradation studies : Monitor hydrolysis of the ester group under varying pH (e.g., pH 2–10) using HPLC.
- Thermal analysis : TGA/DSC to assess decomposition temperatures (>250°C suggests high thermal stability).
- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .
Advanced: How does crystal packing influence the compound’s solubility and bioavailability?
Answer:
The dense hydrogen-bonded network reduces aqueous solubility (<0.1 mg/mL). Strategies to improve bioavailability include:
- Co-crystallization : Use succinic acid to disrupt packing via co-former interactions.
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates .
Basic: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C3 carbonyl).
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions prone to nucleophilic attack .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Answer:
- LC-MS analysis : Detect byproducts like de-esterified analogs (m/z ~220) or oxidized quinoxalines.
- Process optimization : Reduce Pd/C catalyst to 3% and use inert conditions (N₂ atmosphere) to prevent oxidation.
- DoE (Design of Experiments) : Vary temperature (25–60°C) and solvent (ethanol vs. methanol) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
